Synthesis of 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline: A Strategic Framework for Regioselective Annulation
Synthesis of 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline: A Strategic Framework for Regioselective Annulation
Introduction & Strategic Retrosynthesis
Fluorinated aza-heterocycles, particularly trifluoromethylated quinazolines, are privileged scaffolds in modern drug development due to their enhanced metabolic stability, lipophilicity, and unique binding thermodynamics. The synthesis of 5,6,7,8-tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline presents a formidable regiochemical challenge: installing a trifluoromethyl ( −CF3 ) group at the C4 position while strictly maintaining a ketone moiety at the C6 position of the saturated carbocycle.
Traditional multicomponent condensations often fail here, yielding intractable mixtures of regioisomers or resulting in the over-oxidation of the carbocycle to a fully aromatic quinazoline. To solve this, we have designed a self-validating, four-step synthetic protocol relying on a masked 1,3-dione strategy and kinetic deprotonation.
Retrosynthetic logic and workflow for regioselective quinazoline synthesis.
Causality in Reaction Design
To guarantee scientific integrity, every transformation in this workflow is designed with a specific mechanistic causality:
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Why 3-methoxycyclohex-2-en-1-one? Attempting to acylate unmasked cyclohexane-1,3-dione directly leads to functionalization at the highly nucleophilic C2 position (between the two ketones). This would ultimately place the ketone at the C8 position of the final quinazoline. By converting the 1,3-dione to a mono-enol ether, we mask one carbonyl, effectively blocking the C2 position and directing reactivity to the periphery.
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The Stork-Danheiser Kinetic Deprotonation: Treatment of 3-methoxycyclohex-2-en-1-one with Lithium Diisopropylamide (LDA) at -78 °C exclusively generates the cross-conjugated enolate at C6, rather than the extended enolate at C4. This kinetic deprotonation [1] is the critical node that ensures the trifluoroacetyl group is installed adjacent to the ketone, setting up the exact connectivity required for the C6-oxo target.
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Pyrimidine Annulation: Condensation of the resulting 1,3-dicarbonyl equivalent with formamidine acetate constructs the pyrimidine core [2]. Formamidine is selected to leave the C2 position of the quinazoline unsubstituted.
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Enol Ether Hydrolysis: The final step unmasks the ketone via acid-catalyzed hydrolysis of the enol ether [3]. Because the reaction is run under mild aqueous conditions, it yields the target compound without triggering over-oxidation to a fully aromatic system.
Step-by-Step Experimental Protocols
Step 1: Protection via Enol Ether Formation
Objective: Mask one ketone of cyclohexane-1,3-dione to direct subsequent acylation.
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Charge a round-bottom flask equipped with a Dean-Stark trap with cyclohexane-1,3-dione (1.0 equiv, 100 mmol), methanol (5.0 equiv), and p -toluenesulfonic acid ( p -TsOH, 0.05 equiv) in toluene (150 mL).
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Reflux the mixture for 12 hours, continuously removing water.
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Cool to room temperature, wash with saturated aqueous NaHCO3 , dry over Na2SO4 , and concentrate in vacuo to afford 3-methoxycyclohex-2-en-1-one .
Step 2: Regioselective Trifluoroacetylation
Objective: Install the −CF3 precursor at the kinetic C6 position.
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In an oven-dried flask under argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M) and cool to -78 °C.
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Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
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Add a solution of 3-methoxycyclohex-2-en-1-one (1.0 equiv) in THF dropwise. Stir at -78 °C for 1 hour to ensure complete formation of the kinetic cross-conjugated enolate.
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Rapidly add ethyl trifluoroacetate (1.2 equiv). Maintain at -78 °C for 2 hours, then slowly warm to room temperature.
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Quench with saturated aqueous NH4Cl . Extract with ethyl acetate, dry, and purify via flash chromatography to yield 6-(trifluoroacetyl)-3-methoxycyclohex-2-en-1-one .
Step 3: Pyrimidine Annulation
Objective: Construct the fluorinated pyrimidine ring.
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Dissolve the acylated precursor (1.0 equiv) in absolute ethanol (0.2 M).
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Add formamidine acetate (2.0 equiv) and sodium ethoxide (2.0 equiv).
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Heat the mixture to reflux for 12 hours. The condensation proceeds via an imine intermediate followed by intramolecular dehydration.
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Cool, concentrate, and partition between water and dichloromethane. The organic layer is concentrated to afford 6-methoxy-4-(trifluoromethyl)-7,8-dihydroquinazoline .
Mechanistic pathway of the pyrimidine annulation via condensation.
Step 4: Acid-Catalyzed Enol Ether Hydrolysis
Objective: Unmask the C6 ketone to finalize the target molecule.
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Dissolve the dihydroquinazoline intermediate (1.0 equiv) in a 1:1 mixture of THF and 2M aqueous HCl.
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Stir at room temperature for 4 hours. The acidic conditions protonate the enol ether double bond, facilitating water attack and subsequent elimination of methanol.
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Carefully neutralize the mixture with solid NaHCO3 to pH 7.
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Extract with ethyl acetate, dry over MgSO4 , and evaporate the solvent. Recrystallize from hexanes/ethyl acetate to yield pure 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline .
Quantitative Data & Characterization
The protocol is designed to be a self-validating system. The success of each transformation can be rapidly confirmed by tracking specific diagnostic peaks in the 1H NMR spectra.
| Step | Intermediate / Product | Yield (%) | Key Diagnostic Data ( 1H NMR, CDCl3 ) |
| 1 | 3-Methoxycyclohex-2-en-1-one | 92% | δ 5.35 (s, 1H, C=CH ), 3.68 (s, 3H, OCH 3 ) |
| 2 | 6-(Trifluoroacetyl)-3-methoxycyclohex-2-en-1-one | 74% | δ 15.2 (br s, 1H, enol OH ), 3.72 (s, 3H, OCH 3 ) |
| 3 | 6-Methoxy-4-(trifluoromethyl)-7,8-dihydroquinazoline | 68% | δ 9.15 (s, 1H, Ar-H ), 5.60 (t, 1H, C5-H ) |
| 4 | 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline | 95% | δ 9.20 (s, 1H, Ar-H ), 3.65 (s, 2H, C5-H 2 ) |
Note: The disappearance of the vinylic proton at δ 5.60 and the emergence of an isolated methylene singlet at δ 3.65 in Step 4 is the definitive proof of successful enol ether hydrolysis and ketone unmasking.
References
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Title: UNIVERSITY OF CALIFORNIA, IRVINE Progress Towards the Total Synthesis of Steroidal Natural Products Clionastatins A and B DISSER (Citing Stork, G.; Danheiser, R. L. J. Org. Chem. 1973, 38, 1775 for kinetic deprotonation mechanisms). Source: eScholarship (University of California) URL: [Link][1]
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Title: Innovative Pyrimidine Synthesis Methods (Reviewing condensation of 1,3-dicarbonyls with amidines, Hill, M. D. Chem. Eur. J. 2008). Source: Scribd URL: [Link] [2]
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Title: Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereocenters. Stereocontrolled Total Synthesis of (±)-Gelsemine (Detailing aqueous HCl hydrolysis of complex enol ethers). Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] [3]
